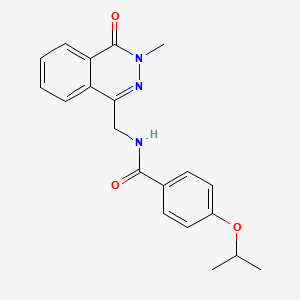
4-Amino-3-(pyridin-4-yl)butanoic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 4-Amino-3-(pyridin-4-yl)butanoic acid dihydrochloride involves several key steps, including acylation, Michael addition, and sometimes regioselective processes. For instance, (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, closely related in structure, were prepared from 2-aminopyridines by acylation with maleic or citraconic anhydrides followed by Michael addition, demonstrating the complexity and precision required in synthesizing such compounds (Chui et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques such as X-ray diffraction. These studies reveal detailed aspects of the crystal and molecular structure, including hydrogen bonding and molecular conformation in both solution and solid states. For example, detailed analysis of the molecular and crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid showed strong hydrogen bonding and a three-dimensional supramolecular structure (Naveen et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving compounds similar to 4-Amino-3-(pyridin-4-yl)butanoic acid dihydrochloride often involve interactions that lead to complex structures. For example, the cocrystallization of 4-amino-3,5-bis(2-pyridyl)-1,2,4-triazole with benzene-1,2,3-tricarboxylic acid dihydrate produced a supramolecular compound through intermolecular hydrogen bonds and π–π stacking interactions, highlighting the complex interactions and properties these molecules can exhibit (Jiang, 2010).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structure, can vary widely depending on the specific substituents and molecular configurations. Detailed studies, such as those involving hydrogen bonding in related compounds, provide insights into how these properties are influenced by molecular interactions and the presence of water molecules in hydrates (Hursthouse et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the applications and behavior of 4-Amino-3-(pyridin-4-yl)butanoic acid dihydrochloride and related compounds. Research into the acylation of pyrrolidine-2,4-diones, for example, reveals the potential for creating diverse derivatives with varied functionalities, indicating the versatility and rich chemistry of such compounds (Jones et al., 1990).
科学的研究の応用
IR and H1NMR Spectroscopy in Pharmaceutical Analysis
- Application : Utilization in pharmaceutical analysis for structure determination and identification of substances.
- Key Findings : The study demonstrated the effectiveness of IR and H1NMR spectroscopy methods in analyzing the structure of 4-amino-3-(3-pyridyl)-butanoic acid dihydrochloride.
- Reference : (Беликов, Боровский, & Ларский, 2015).
Synthesis of N‐acyl‐2‐pyrrolidinones
- Application : Synthesis of pyrrolidinone compounds.
- Key Findings : This study reported the synthesis of 1-(pyridine-3-carbonyl)pyrrolidin-2-one and its derivatives using 4-[(pyridine-3-carbonyl)-amino]butanoic acid.
- Reference : (Rekatas, Demopoulos, & Kourounakis, 1996).
Crystal and Molecular Structure Studies
- Application : Analysis of molecular and crystal structures.
- Key Findings : The study involved a detailed analysis of the molecular and crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid, providing insights into its structural properties.
- Reference : (Naveen et al., 2016).
Development of αvβ6 Integrin Inhibitors
- Application : Potential therapeutic application in idiopathic pulmonary fibrosis.
- Key Findings : This research synthesized a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, including derivatives of 4-amino-3-(pyridin-4-yl)butanoic acid, as high-affinity αvβ6 integrin inhibitors.
- Reference : (Procopiou et al., 2018).
Safety and Hazards
特性
IUPAC Name |
4-amino-3-pyridin-4-ylbutanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-6-8(5-9(12)13)7-1-3-11-4-2-7;;/h1-4,8H,5-6,10H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPVAAWXDGZIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CC(=O)O)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(pyridin-4-yl)butanoic acid dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2486545.png)



![N-(4-((difluoromethyl)thio)phenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2486551.png)
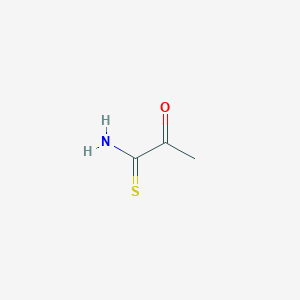
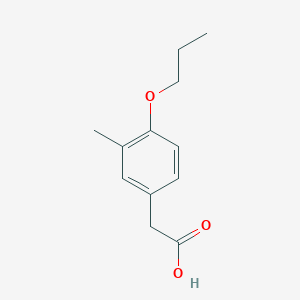
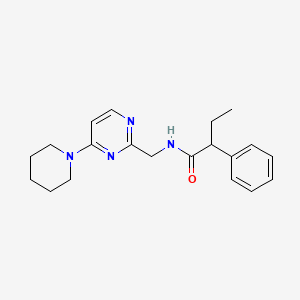

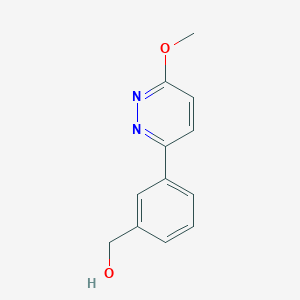
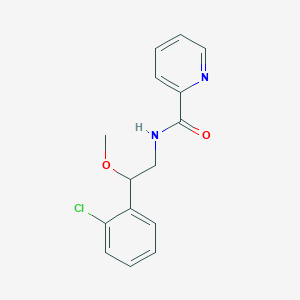

![2-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2486564.png)
